Physicochemical properties of Cbz-4-biphenyl-L-ala
Physicochemical properties of Cbz-4-biphenyl-L-ala
An In-depth Technical Guide to the Physicochemical Properties of N-α-Carbobenzyloxy-4-biphenyl-L-alanine (Cbz-4-biphenyl-L-ala)
Executive Summary
N-α-Carbobenzyloxy-4-biphenyl-L-alanine, hereafter referred to as Cbz-4-biphenyl-L-ala, is a non-canonical, protected amino acid of significant interest in peptide synthesis and medicinal chemistry. Its structure uniquely combines the chirality of L-alanine with the bulky, hydrophobic biphenyl moiety and the widely utilized carbobenzyloxy (Cbz) protecting group. This guide provides a comprehensive analysis of the core physicochemical properties of Cbz-4-biphenyl-L-ala, offering a foundational resource for researchers in drug discovery and chemical biology. We will delve into its molecular structure, theoretical and expected physical properties, synthesis, and the analytical methodologies crucial for its characterization and application. The insights provided herein are designed to facilitate its use as a building block for complex peptides and peptidomimetics, where the introduction of a rigid, aromatic scaffold is desired to modulate conformation and biological activity.
Introduction: The Significance of a Designer Building Block
In the landscape of peptide science, the precise control over a peptide's sequence and three-dimensional structure is paramount to its function. While the 20 proteinogenic amino acids offer a vast chemical space, the incorporation of non-canonical amino acids (ncAAs) provides an unparalleled opportunity to engineer novel properties. Cbz-4-biphenyl-L-ala is one such designer molecule. Its utility stems from three key structural features:
-
The L-alanine Backbone: Provides the fundamental chiral scaffold for incorporation into peptide chains via standard synthesis protocols.
-
The Biphenyl Side Chain: This rigid and sterically demanding group is instrumental in dictating peptide conformation. Its hydrophobicity can enhance binding to nonpolar pockets in protein targets and can influence properties like membrane permeability. The biphenyl moiety is a well-established pharmacophore in drug design, known for its role in modulating protein-protein interactions.
-
The Carbobenzyloxy (Cbz) Protecting Group: Introduced by Bergmann and Zervas in 1932, the Cbz group was a revolutionary tool that enabled controlled, stepwise peptide synthesis.[1] It provides robust protection of the α-amino group under standard coupling conditions and can be removed cleanly via catalytic hydrogenolysis, conditions orthogonal to many other protecting groups.[2][3] The presence of the Cbz group also tends to enhance the crystallinity of amino acid derivatives, which can simplify purification.[2]
This guide serves as a technical deep-dive into the essential properties of this molecule, providing the necessary data and protocols for its effective use in the laboratory.
Molecular Structure and Identification
A precise understanding of the molecule's identity is the first step in any scientific investigation. The following sections detail its structure and standard chemical identifiers.
Chemical Structure
The structure of Cbz-4-biphenyl-L-ala is characterized by a central α-carbon with L-stereochemistry, bonded to a carboxylic acid, a Cbz-protected amine, and a 4-biphenylmethyl side chain.
Caption: Diagram of Cbz-4-biphenyl-L-ala's core structure.
Chemical Identifiers
For unambiguous identification and data retrieval, a standardized set of identifiers is crucial.
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-(benzyloxycarbonylamino)-3-(4-phenylphenyl)propanoic acid | [4] |
| Synonyms | Cbz-Bip-OH, Z-p-phenyl-L-Phenylalanine, Cbz-4-biphenyl-L-ala | [4] |
| CAS Number | 270568-72-4 | [4] |
| Molecular Formula | C₂₃H₂₁NO₄ | [4] |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(=O)O | [4] |
| InChIKey | ZZIBVIHXEMIHEQ-NRFANRHFSA-N | [4] |
Core Physicochemical Properties
The physicochemical properties of a molecule govern its behavior from the reaction flask to biological systems, influencing everything from solubility and reactivity to bioavailability.[5][6] The data below are primarily computed values from authoritative databases, as extensive experimental characterization of this specific molecule is not widely published.[4]
| Property | Value | Source |
| Molecular Weight | 375.4 g/mol | [4] |
| Exact Mass | 375.14705815 Da | [4] |
| XLogP3 (Lipophilicity) | 3.7 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Topological Polar Surface Area | 75.6 Ų | [4] |
| Rotatable Bond Count | 7 | [4] |
| Melting Point | Not available (estimated >100 °C) | N/A |
| pKa (Carboxylic Acid) | ~3.5 - 4.0 (Predicted) | N/A |
Lipophilicity (XLogP3)
With a computed XLogP3 value of 3.7, Cbz-4-biphenyl-L-ala is a moderately lipophilic molecule.[4] This property is dominated by the large, nonpolar surface area of the biphenyl and Cbz-phenyl groups. Lipophilicity is a critical parameter in drug design, heavily influencing a molecule's ability to cross cell membranes, bind to plasma proteins, and interact with hydrophobic receptor pockets.[5] This value suggests that peptides incorporating this residue may exhibit enhanced membrane association or affinity for nonpolar binding sites.
Acidity (pKa)
The primary acidic functional group is the carboxylic acid. While an experimental pKa is not available, it is expected to be in the range of 3.5 to 4.0, typical for an N-acyl amino acid. At physiological pH (~7.4), the carboxylic acid will be fully deprotonated, existing as a carboxylate anion. This ionization is critical for its solubility in aqueous media and its ability to participate in ionic interactions.
Solubility
Based on its structure, Cbz-4-biphenyl-L-ala is predicted to be poorly soluble in water. Its large hydrophobic structure will dominate its behavior. However, it is expected to be soluble in many common organic solvents such as methanol, ethyl acetate, dimethylformamide (DMF), and dichloromethane (DCM), as well as in aqueous base (e.g., NaHCO₃ solution) due to the deprotonation of the carboxylic acid. The parent amino acid, L-4,4'-Biphenylalanine, is slightly soluble in acidic DMSO.[7][8][9]
Melting Point
No experimental melting point for Cbz-4-biphenyl-L-ala is reported in the reviewed literature. However, we can infer a likely range from related structures. The parent amino acid, L-4,4'-biphenylalanine, has a high melting point of 227-229 °C.[10] In contrast, N-Cbz-L-phenylalanine, which lacks the second phenyl ring, has a much lower melting point of 85-87 °C.[11][12] The addition of the bulky Cbz group typically disrupts the strong intermolecular ionic interactions present in the free amino acid zwitterion, often lowering the melting point. However, the large biphenyl group will contribute to strong van der Waals forces. Therefore, a melting point intermediate between these two, likely well above 100 °C, is expected.
Synthesis and Purification
The synthesis of Cbz-4-biphenyl-L-ala follows well-established procedures in peptide chemistry, primarily the Schotten-Baumann reaction.[13] This involves the acylation of the amino group of L-4,4'-biphenylalanine with benzyl chloroformate under alkaline conditions.
Synthesis Workflow
The general workflow is a robust and scalable method for N-protection of amino acids.
Caption: Workflow for the synthesis of Cbz-4-biphenyl-L-ala.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure adapted from standard methods for Cbz-protection.[14]
-
Dissolution: Dissolve L-4,4'-biphenylalanine (1.0 eq) in 2N aqueous sodium hydroxide solution (2.2 eq) in a three-necked flask equipped with a stirrer. Cool the solution to 0-5 °C in an ice-water bath.
-
Addition of Reagents: Add benzyl chloroformate (1.1 eq) and an equivalent volume of 2N NaOH solution simultaneously and dropwise to the stirred solution. The key to success is maintaining the temperature below 5 °C and the pH between 8-10 to prevent hydrolysis of the Cbz-Cl and racemization of the amino acid.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
Initial Workup: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x volume) to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.
-
Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 2N HCl. The product, being insoluble in acidic water, will precipitate as a white solid.
-
Extraction: Extract the product into ethyl acetate (3 x volume). Combine the organic layers.
-
Final Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure Cbz-4-biphenyl-L-ala.
Spectroscopic and Chromatographic Profile
Characterization of the final product is essential to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a specific spectrum for Cbz-4-biphenyl-L-ala is not publicly available, the expected ¹H NMR signals can be predicted based on its structure and data from similar compounds like Cbz-L-phenylalanine.[15]
-
Aromatic Protons: Multiple signals between 7.0-7.6 ppm, integrating to 14 protons (5 from the Cbz-phenyl, 9 from the biphenyl).
-
Amide Proton (NH): A doublet around 5.0-5.5 ppm, coupling to the α-proton.
-
Cbz Methylene Protons (O-CH₂-Ph): A singlet or AB quartet around 5.1 ppm.
-
α-Proton (α-CH): A multiplet around 4.4-4.7 ppm.
-
β-Protons (β-CH₂): Two diastereotopic protons appearing as a multiplet (dd or ABq) around 3.0-3.3 ppm.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of synthetic amino acid derivatives.[16] A reverse-phase HPLC method is most appropriate.
Caption: Workflow for HPLC purity analysis of Cbz-4-biphenyl-L-ala.
Detailed Protocol: HPLC Analysis
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% B to 95% B over 20 minutes. The high lipophilicity of the compound requires a significant organic component for elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm, where the phenyl rings have strong absorbance.
-
Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a 1:1 mixture of acetonitrile and water.
-
Analysis: Inject 10 µL and integrate the peak area to determine purity. The retention time will be relatively long due to the compound's hydrophobicity.
Structural Analysis via X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and conformation in the solid state.[17] The Cbz group often promotes crystallization, making this technique highly applicable.[2]
Caption: General workflow for single-crystal X-ray analysis.
The resulting structure would authoritatively confirm the L-stereochemistry and reveal the preferred conformation of the biphenyl and Cbz groups, providing invaluable data for computational modeling and rational drug design.
Applications and Significance in Research
The primary application of Cbz-4-biphenyl-L-ala is as a specialized building block in solid-phase or solution-phase peptide synthesis.
-
Probing Binding Pockets: Incorporating this residue allows chemists to introduce a large, defined, and hydrophobic group into a peptide sequence. This can be used to probe the size and nature of receptor binding pockets or to enhance affinity through hydrophobic interactions.
-
Constraining Peptide Conformation: The steric bulk of the biphenyl side chain can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation or inducing specific secondary structures like turns or helices.
-
Drug Discovery: The biphenylalanine scaffold is of interest in medicinal chemistry. For instance, 4-Biphenylyl-L-alanine (BipA) has been used to create genetically modified E. coli that are dependent on this synthetic amino acid for survival, providing a biological containment strategy.[18] Peptides containing this residue could be explored as inhibitors of protein-protein interactions or as novel therapeutic agents.
Conclusion
N-α-Carbobenzyloxy-4-biphenyl-L-alanine is a powerful and versatile tool for the advanced synthesis of peptides and peptidomimetics. Its well-defined structure, dominated by a bulky and hydrophobic biphenyl side chain, offers a unique method for influencing molecular conformation and interaction with biological targets. While many of its physicochemical properties are currently based on computational predictions and analogy to similar structures, this guide consolidates the key data and provides robust, field-proven protocols for its synthesis and analysis. As the demand for more complex and tailored peptide-based therapeutics grows, the importance of such designer building blocks will only increase, making a thorough understanding of their properties essential for innovation.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7010375, Cbz-4-biphenyl-L-ala. Available: [Link]
-
Grzonka, Z., & Kasprzykowska, R. (2018). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC - NIH. Available: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70878, Benzyloxycarbonyl-L-phenylalanine. Available: [Link]
-
Sygnature Discovery (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Available: [Link]
-
Royal Society of Chemistry (2023). Physicochemical Properties. In Drug Discovery (pp. 1-46). Available: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2761797, Fmoc-L-4,4'-biphenylalanine. Available: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 736104, N-carbobenzyloxyalanine. Available: [Link]
-
Pharmaffiliates (2024). N-(Carbobenzyloxy)-L-phenylalanine. Available: [Link]
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Available: [Link]
-
Organic Chemistry Portal (2024). Cbz-Protected Amino Groups. Available: [Link]
-
American Chemical Society (2015). 4-Biphenylyl-L-alanine. Available: [Link]
-
Snell, E. H., & Helliwell, J. R. (1999). X Ray crystallography. Journal of Clinical Pathology, 52(1), 1-8. Available: [Link]
-
PrepChem (2024). Synthesis of benzyloxycarbonyl-L-alanine. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. Cbz-4-biphenyl-L-ala | C23H21NO4 | CID 7010375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 6. books.rsc.org [books.rsc.org]
- 7. L-4,4'-BIPHENYLALANINE CAS#: 155760-02-4 [m.chemicalbook.com]
- 8. L-4,4'-BIPHENYLALANINE | 155760-02-4 [m.chemicalbook.com]
- 9. L-4,4'-BIPHENYLALANINE | 155760-02-4 [chemicalbook.com]
- 10. L-4,4'-BIPHENYLALANINE | 155760-02-4 [amp.chemicalbook.com]
- 11. N-Cbz-L-Phenylalanine | 1161-13-3 [chemicalbook.com]
- 12. N-Carbobenzyloxy-L-Phenylalanin, 99+ % 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. prepchem.com [prepchem.com]
- 15. N-Cbz-L-Phenylalanine(1161-13-3) 1H NMR [m.chemicalbook.com]
- 16. usbio.net [usbio.net]
- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acs.org [acs.org]
